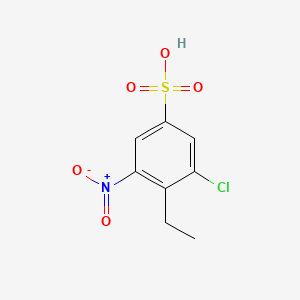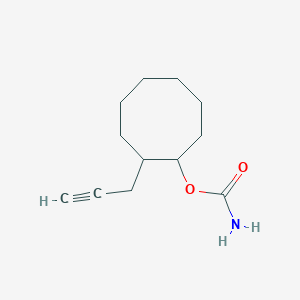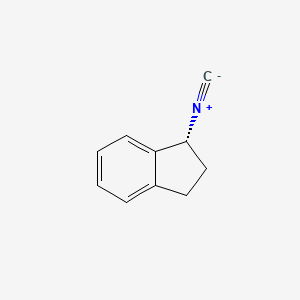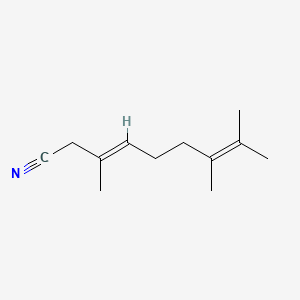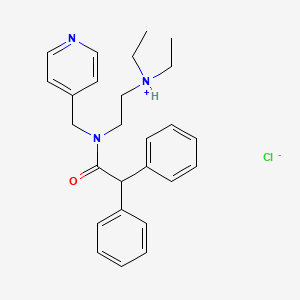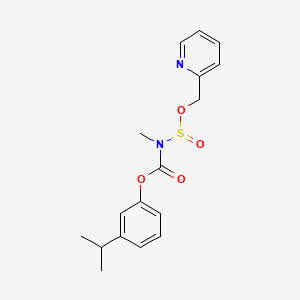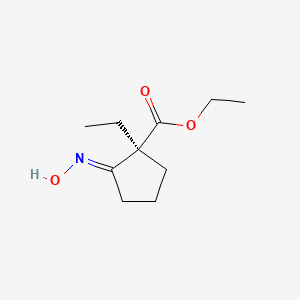
ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate is a significant compound in the realm of organic chemistry, notable for its unique structure and diverse applications. It is a chiral molecule with a distinct configuration that contributes to its reactivity and functionality in various chemical contexts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl nitrite under controlled conditions. The process starts with the condensation of cyclopentanone and ethyl nitrite, followed by an oxidation step to introduce the hydroxyimino group. The final step involves esterification, resulting in the formation of the ethyl ester.
Industrial Production Methods: On an industrial scale, the production process is optimized for yield and purity, often incorporating catalysts and specific solvents to enhance reaction efficiency. The use of flow reactors may be employed to ensure consistent product quality and scalability.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: : Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: : Substitution reactions can occur at the ester group, allowing for the formation of a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Strong nucleophiles like sodium methoxide or ammonia.
Major Products Formed
Oxime derivatives from oxidation.
Amines from reduction.
Various esters from substitution reactions.
科学的研究の応用
Ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate is extensively used in scientific research due to its versatility:
Chemistry: : As a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential biochemical interactions.
Medicine: : Investigated for its possible pharmacological activities.
Industry: : Utilized in the production of specialized materials and intermediates.
作用機序
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Enzyme active sites where it can act as an inhibitor or activator.
Pathways Involved: : Potential involvement in metabolic pathways where the hydroxyimino group can participate in redox reactions.
類似化合物との比較
Ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity.
Similar Compounds: : Other hydroxyimino compounds and cyclopentane derivatives.
Uniqueness: : Its chiral centers and the presence of both ester and hydroxyimino functionalities.
By understanding the intricacies of this compound, researchers can leverage its properties for various innovative applications.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-10(9(12)14-4-2)7-5-6-8(10)11-13/h13H,3-7H2,1-2H3/b11-8+/t10-/m0/s1 |
InChIキー |
FKGVEHDQJXLHLC-NGPGYTDTSA-N |
異性体SMILES |
CC[C@@]\1(CCC/C1=N\O)C(=O)OCC |
正規SMILES |
CCC1(CCCC1=NO)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


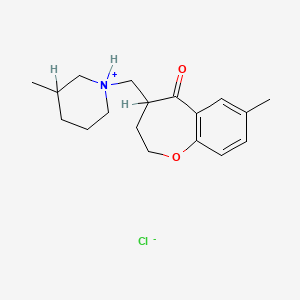
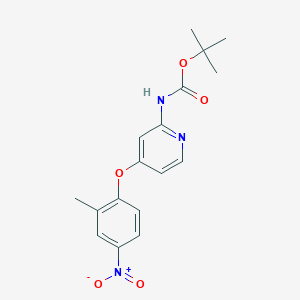
![anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-](/img/structure/B15347697.png)
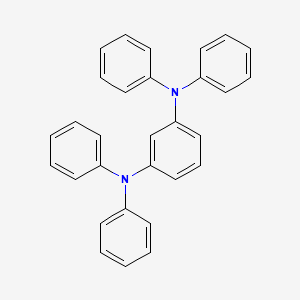
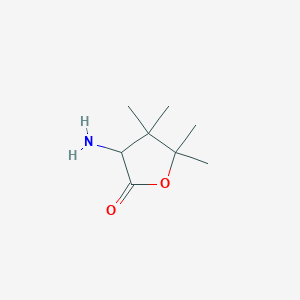
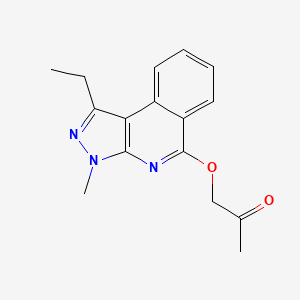
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
